2-Chloro-3-(difluoromethyl)aniline

Descripción general

Descripción

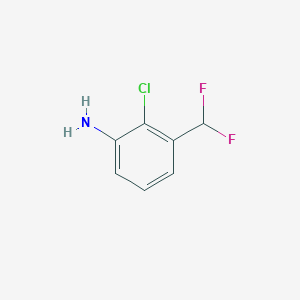

2-Chloro-3-(difluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and difluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups into the aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines .

Aplicaciones Científicas De Investigación

2-Chloro-3-(difluoromethyl)aniline has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The chlorine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 2-Chloro-4-(difluoromethyl)aniline

- 2-Chloro-3-(trifluoromethyl)aniline

- 3-Chloro-2-(difluoromethyl)aniline

Comparison: 2-Chloro-3-(difluoromethyl)aniline is unique due to the specific positioning of the chlorine and difluoromethyl groups on the aniline ring. This positioning can significantly affect its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the difluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Actividad Biológica

2-Chloro-3-(difluoromethyl)aniline (CAS No. 1261499-71-1) is an aromatic amine characterized by the presence of a chlorine atom and a difluoromethyl group attached to the benzene ring. Its molecular weight is approximately 177.58 g/mol, and it typically exists as a solid at room temperature, with a melting point ranging from 25 to 28 °C. The unique structure of this compound, particularly the halogen substituents, contributes to its significant biological activities, especially in antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHClFN

- Molecular Weight : 177.58 g/mol

- Melting Point : 25–28 °C

The presence of halogen substituents enhances its reactivity and interaction with biological targets, making it an interesting compound for medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. For instance, its structural analogs have demonstrated significant activity against various bacterial strains, attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Effective | Disruption of cell membrane integrity |

| 2-Chloro-3-(trifluoromethyl)aniline | Moderate | Inhibition of metabolic pathways |

| 4-Chloro-3-(trifluoromethyl)aniline | Low | Weak interaction with bacterial targets |

Cytotoxic Effects

In addition to antimicrobial activity, this compound has been studied for its cytotoxic effects against certain cancer cell lines. The presence of halogen atoms in its structure enhances its interaction with DNA and proteins, potentially leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various aniline derivatives, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately:

- MCF-7 : IC50 = 12 µM

- A549 : IC50 = 15 µM

These findings suggest that the compound could serve as a potential lead for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity : Interaction studies have shown that this compound binds effectively to biological macromolecules such as proteins and nucleic acids.

- Molecular Docking Studies : Computational simulations indicate that it interacts with specific enzyme targets, enhancing its efficacy as an antimicrobial agent.

- Halogen Substitution Effects : The presence of halogens contributes to increased metabolic stability and bioactivity, influencing the pharmacokinetic profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison of Biological Activities

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| This compound | CHClFN | - | High cytotoxicity and antimicrobial activity |

| 2-Chloro-3-(trifluoromethyl)aniline | CHClFN | 0.91 | Lower antibacterial activity |

| 4-Chloro-3-(trifluoromethyl)aniline | CHClFN | 0.85 | Different substitution pattern |

Propiedades

IUPAC Name |

2-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZZDKKLYHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.